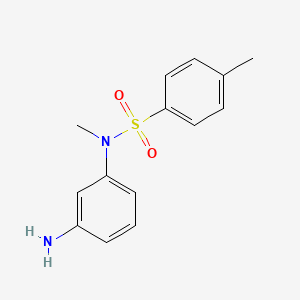
N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-aminophenylamine with 4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group in N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe in biochemical assays to study enzyme activities or protein interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents, including antibiotics and anti-inflammatory drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide
- N-(3-Aminophenyl)-N,4-diethylbenzene-1-sulfonamide
- N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonyl chloride
Comparison:
- N-(4-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide: Similar structure but with the amino group in the para position, which may affect its reactivity and binding properties.
- N-(3-Aminophenyl)-N,4-diethylbenzene-1-sulfonamide: Similar structure but with ethyl groups instead of methyl groups, which can influence its solubility and steric interactions.
- N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonyl chloride: A precursor in the synthesis of N-(3-Aminophenyl)-N,4-dimethylbenzene-1-sulfonamide, with different reactivity due to the presence of the sulfonyl chloride group.
This compound stands out due to its specific substitution pattern, which can impart unique chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
82670-10-8 |
|---|---|
Molekularformel |
C14H16N2O2S |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
N-(3-aminophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-6-8-14(9-7-11)19(17,18)16(2)13-5-3-4-12(15)10-13/h3-10H,15H2,1-2H3 |
InChI-Schlüssel |
ZHDHTGCVPGZFGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



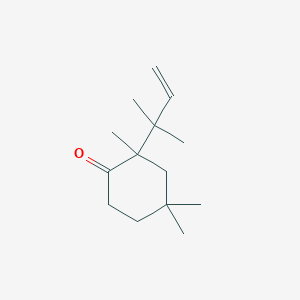


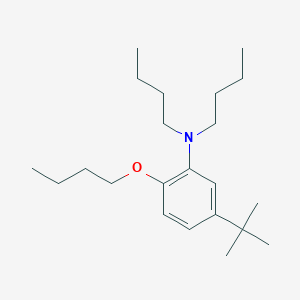
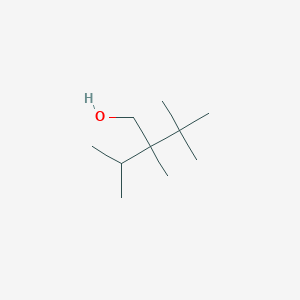
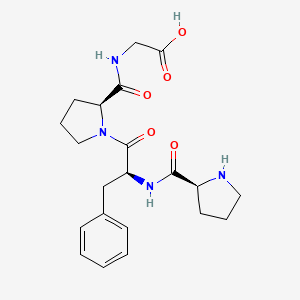
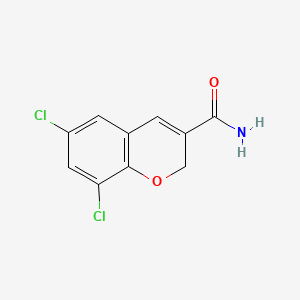
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
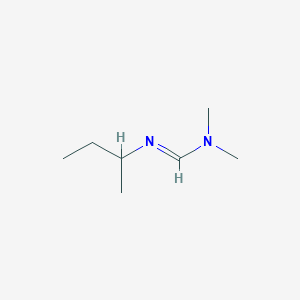
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
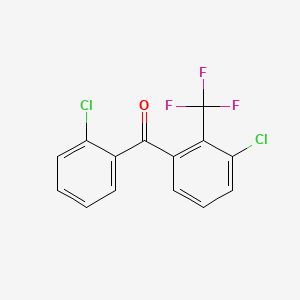

![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
